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Compound of Interest

Compound Name: Triheptanoin

Cat. No.: B1683035

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety and efficacy of
triheptanoin against placebo and other alternatives, supported by experimental data from key
clinical trials. Triheptanoin, a synthetic, odd-chain triglyceride, has been investigated as a
therapeutic agent for certain rare metabolic disorders, primarily long-chain fatty acid oxidation
disorders (LC-FAOD) and Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS). Its
unique anaplerotic mechanism of action offers a novel approach to energy substrate provision
in these conditions.

Mechanism of Action: Anaplerotic Energy Substrate

Triheptanoin is a medium-chain triglyceride composed of three seven-carbon fatty acids
(heptanoate) attached to a glycerol backbone. Following oral administration, it is hydrolyzed
into heptanoate and glycerol. Heptanoate is readily absorbed and transported to the
mitochondria where it undergoes [3-oxidation. Unlike even-chain fatty acids which only produce
acetyl-CoA, the metabolism of heptanoate generates both acetyl-CoA and propionyl-CoA.
Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the Krebs cycle. This
process, known as anaplerosis, replenishes the pool of Krebs cycle intermediates, thereby
enhancing energy production.
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Efficacy in Long-Chain Fatty Acid Oxidation
Disorders (LC-FAOD)

In LC-FAOD, the body's ability to convert long-chain fatty acids into energy is impaired.
Triheptanoin provides an alternative energy source that bypasses the defective metabolic
pathway.

Clinical Trial Data

The efficacy of triheptanoin in LC-FAOD has been evaluated in several key studies, including
the open-label CL201 study and its long-term extension, CL202, as well as a randomized
controlled trial comparing triheptanoin to trioctanoin.

Pre-Triheptanoin Triheptanoin Percentage
Outcome Measure . . . .
Period (Baseline) Treatment Period Reduction
CL201 Rollover
Cohort (n=24)
Mean Annualized
1.76 events/year 1.00 events/year 43%
MCE Rate
Triheptanoin-Naive
Cohort (n=33)
Median Annualized
2.00 events/year 0.28 events/year 86%
MCE Rate
Triheptanoin (C7) Trioctanoin (C8)
Outcome Measure p-value
Group (n=16) Group (n=16)
Change in Left
Ventricular Ejection +7.4% No significant change 0.046
Fraction
Change in Left o
-20% No significant change 0.041

Ventricular Wall Mass
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Experimental Protocols

Study Design: CL201 was a 78-week, open-label, single-arm study. CL202 is an ongoing,
open-label, long-term extension study for patients who completed CL201 or were
triheptanoin-naive.

Patient Population: Patients with a confirmed diagnosis of severe LC-FAOD (CPT-Il, VLCAD,
TFP, or LCHAD deficiency) and a history of major clinical events despite standard of care.

Intervention: Triheptanoin was administered orally, with the dose titrated to a target of 25-
35% of the patient's total daily caloric intake.

Outcome Measures: The primary endpoint was the annualized rate of Major Clinical Events
(MCESs), defined as episodes of rhabdomyolysis, hypoglycemia, or cardiomyopathy requiring
hospitalization or emergency medical intervention.

Study Design: A 4-month, double-blind, randomized controlled trial.
Patient Population: 32 patients with confirmed LC-FAOD.

Intervention: Patients were randomized to receive a diet where 20% of their total daily
energy was derived from either triheptanoin (C7) or trioctanoin (C8).

Outcome Measures: Primary outcomes included changes in total energy expenditure,
cardiac function as assessed by echocardiogram, exercise tolerance, and phosphocreatine
recovery after exercise.
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LC-FAOD Clinical Trial Workflow
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Efficacy in Glucose Transporter Type 1 Deficiency

Syndrome (GLUT1-DS)

GLUT1-DS is a neurological disorder caused by impaired glucose transport into the brain. The

ketogenic diet is the standard of care, but triheptanoin has been investigated as an alternative

energy source for the brain.

~linical Trial [

Outcome Measure Baseline

Treatment Phase (2

Withdrawal Phase

months) (2 months)
Mean Number of
Paroxysmal 30.8 2.8 24.2
Manifestations
Outcome Measure Triheptanoin Arm Placebo Arm p-value
Median Reduction in
Overall Seizure 12.6% No significant change 0.58
Frequency

Median Reduction in

Absence Seizure

Frequency (in patients  62.2%
with only absence

seizures)

Not evaluable (only 1

patient in placebo

group)

Experimental Protocols

o Study Design: An open-label pilot study with three 2-month phases: baseline, treatment, and

withdrawal.

» Patient Population: Eight patients with GLUT1-DS experiencing non-epileptic paroxysmal

manifestations who were not on a ketogenic diet.

« Intervention: During the treatment phase, patients received triheptanoin at a dose of 1

g/kg/day.
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e Outcome Measures: The primary outcome was the number of motor and non-motor
paroxysmal events recorded in a patient diary. Brain energy metabolism was also assessed
using 3P-NMR spectroscopy.

o Study Design: A randomized, double-blind, placebo-controlled trial with an 8-week placebo-
controlled period followed by a 52-week open-label extension.

o Patient Population: 36 patients with GLUT1-DS and drug-resistant seizures who were not on
a ketogenic diet.

« Intervention: Patients were randomized (3:1) to receive either triheptanoin or a safflower oll
placebo, with the dose titrated to 35% of total daily calories.

o Outcome Measures: The primary endpoint was the change in seizure frequency from
baseline.

Long-Term Safety Profile

Across multiple long-term studies in both LC-FAOD and GLUT1-DS, triheptanoin has been
generally well-tolerated.

Table 5: Common Adverse Events Associated with

Triheptanoin

Adverse Event Frequency Severity

Diarrhea Common Mild to Moderate
Abdominal Pain Common Mild to Moderate
Vomiting Common Mild to Moderate

Most gastrointestinal adverse events were manageable with dose adjustments. No new safety
concerns have been identified in long-term extension studies. In the CL202 study, treatment-
related treatment-emergent adverse events occurred in 68.1% of patients and were mostly of
mild to moderate severity. Five patients experienced seven serious treatment-related adverse
events, all of which resolved.
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Conclusion

Long-term data from clinical trials demonstrate that triheptanoin is an effective and generally
well-tolerated treatment for patients with LC-FAOD, leading to a significant reduction in major
clinical events. In a randomized controlled trial, triheptanoin showed improvements in cardiac
function compared to trioctanoin. For patients with GLUT1-DS, triheptanoin has shown a
dramatic and sustained reduction in paroxysmal motor disorders in an open-label setting.
However, in a placebo-controlled trial in a population with drug-resistant epilepsy, it did not
significantly reduce overall seizure frequency, although a meaningful reduction in absence
seizures was observed in a small subgroup. The safety profile of triheptanoin is acceptable,
with the most common adverse events being mild to moderate gastrointestinal issues. Further
research, including larger, placebo-controlled trials where feasible, will continue to refine the
understanding of the long-term safety and efficacy of triheptanoin in these and other potential
indications.

 To cite this document: BenchChem. [Triheptanoin: A Comprehensive Comparison of its Long-
Term Safety and Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683035#long-term-safety-and-efficacy-of-
triheptanoin-compared-to-placebo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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